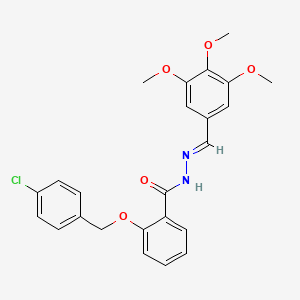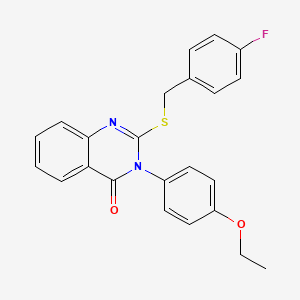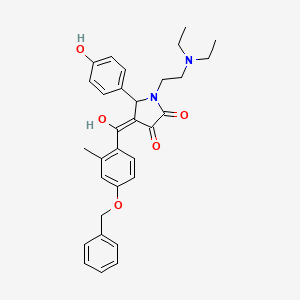![molecular formula C18H18N4OS4 B12025859 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12025859.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but its structure is intriguing! It falls into the class of thiadiazole derivatives , which are known for their diverse biological activities. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 497824-16-5
Métodos De Preparación
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach includes the following:
-
Thiadiazole Formation
- Start with a thiadiazole precursor (e.g., 4-methylbenzylthiol) and react it with hydrazine hydrate to form the thiadiazole ring .
- The reaction typically occurs under reflux conditions in a suitable solvent.
-
Condensation Reaction
- Combine the resulting thiadiazole with 3-methylthiophen-2-carbaldehyde (an aldehyde) to form the desired compound.
- The reaction is often catalyzed by an acid or base.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a starting point.
Análisis De Reacciones Químicas
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield corresponding sulfides or hydrazides.
Substitution: Substitution reactions at the sulfur or nitrogen atoms are possible.
Common reagents include oxidizing agents , reducing agents , and Lewis acids/bases . The major products depend on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Bioconjugation: Its functional groups allow for bioconjugation to proteins or other biomolecules.
Biology and Medicine:
Antimicrobial Properties: Investigated for potential antibacterial or antifungal activity.
Anticancer Research: Some studies explore its effects on cancer cell lines.
Industry:
Materials Science: Used in the design of novel materials due to its unique structure.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Propiedades
Fórmula molecular |
C18H18N4OS4 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4OS4/c1-12-3-5-14(6-4-12)10-25-17-21-22-18(27-17)26-11-16(23)20-19-9-15-13(2)7-8-24-15/h3-9H,10-11H2,1-2H3,(H,20,23)/b19-9+ |
Clave InChI |
HODRFXGUHOOYRX-DJKKODMXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CS3)C |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CS3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025781.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025785.png)
![2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12025787.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025804.png)



![2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone](/img/structure/B12025831.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025832.png)



![N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025849.png)
![Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025853.png)
